

2-Amino-4,6-bis(difluoromethoxy)pyrimidine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-4,6-bis(difluoromethoxy)pyrimidine
Cat. No.:	B1317642

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-4,6-bis(difluoromethoxy)pyrimidine**

Introduction

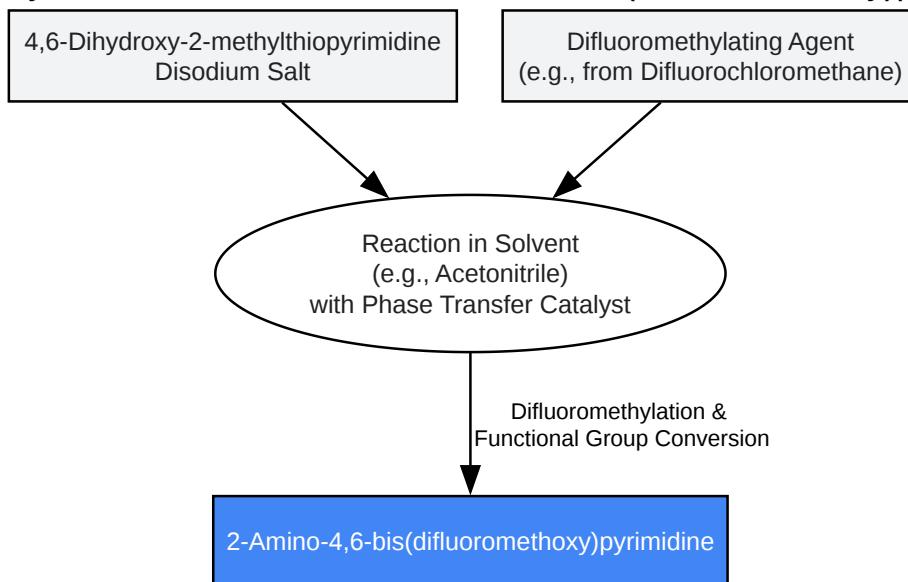
2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a fluorinated heterocyclic compound belonging to the aminopyrimidine class. Its unique structure, featuring a pyrimidine core substituted with an amino group and two difluoromethoxy groups, imparts specific chemical properties that make it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of agrochemicals and the broader context of aminopyrimidines in drug discovery. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Properties

The fundamental physicochemical properties of **2-Amino-4,6-bis(difluoromethoxy)pyrimidine** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	4,6-bis(difluoromethoxy)pyrimidin-2-amine	[1]
Synonyms	2-Amino-4,6-bis(difluoromethoxy; 4,6-bis(difluoromethoxy)-2-pyrimidinamine	[1] [2]
CAS Number	86209-44-1	[1] [3]
Molecular Formula	C ₆ H ₅ F ₄ N ₃ O ₂	[1]
Molecular Weight	227.12 g/mol	[1]
Appearance	White crystal	[3]
Melting Point	68-70 °C	[3]
Boiling Point	337 °C	[1]
Density	1.527 g/cm ³	[1]
Flash Point	157 °C	[1]
Solubility	Insoluble in water; Soluble in toluene, xylene, and other organic solvents.	[3]
Storage Temp.	2-8°C	[1]

Synthesis and Experimental Protocols


The synthesis of **2-Amino-4,6-bis(difluoromethoxy)pyrimidine** is a multi-step process starting from common raw materials. While detailed, step-by-step industrial protocols are often proprietary, the general synthetic pathway can be outlined based on available chemical literature.

General Synthesis Pathway

The production of **2-Amino-4,6-bis(difluoromethoxy)pyrimidine** typically involves the reaction of a disodium salt of 4,6-dihydroxy-2-methylthiopyrimidine with a difluoromethylating agent.^[3] Key raw materials mentioned in conjunction with its synthesis include 4,6-Dihydroxy-2-methylthiopyrimidine, Dichloromethane, and Difluorochloromethane.^[1]

A plausible, generalized experimental workflow is visualized below.

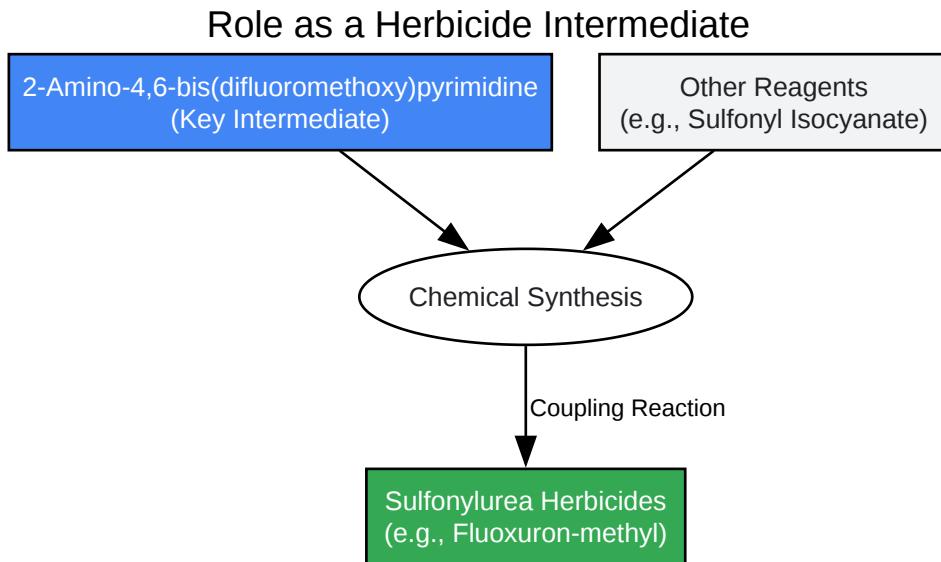
General Synthesis Workflow for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol Considerations

- **Reaction Conditions:** The synthesis is typically carried out in an organic solvent such as acetonitrile, utilizing a phase transfer catalyst to facilitate the reaction between the salt and the difluoromethylating agent.^[3]
- **Purification:** After the reaction, the crude product is typically isolated and purified. Given its solubility profile, recrystallization from a suitable organic solvent like toluene or ethyl acetate is a common method for obtaining the final white crystalline product.^{[3][4]}


- Analytical Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{19}F), Mass Spectrometry (MS), and melting point analysis.[5] [6]

Applications and Biological Context

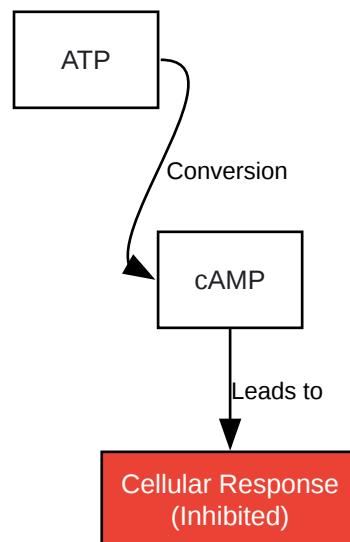
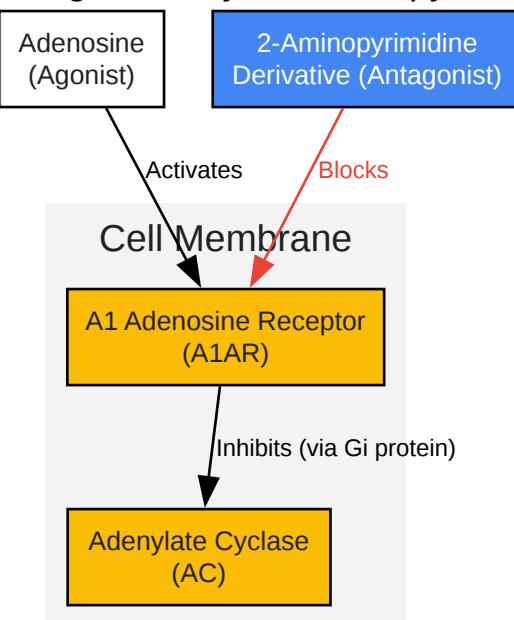
The primary documented application of **2-Amino-4,6-bis(difluoromethoxy)pyrimidine** is in the agrochemical industry. However, the broader class of 2-aminopyrimidines is extensively researched in drug discovery for various therapeutic targets.

Agrochemical Intermediate

2-Amino-4,6-bis(difluoromethoxy)pyrimidine serves as a key intermediate in the synthesis of sulfonylurea herbicides.[3] Specifically, it is a precursor to fluoxuron-methyl. The structural relationship is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Use of the compound as a building block for herbicides.



Potential in Drug Discovery: A Scaffold of Interest

While specific biological activity for **2-Amino-4,6-bis(difluoromethoxy)pyrimidine** is not widely reported, the 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry. [7] Derivatives have been investigated for a wide range of biological activities, including:

- Anticancer Agents: Targeting kinases such as ABL1.[6]
- Antiviral and Antibacterial Agents: Showing efficacy against various pathogens.[8][9]
- CNS and Receptor Modulation: A large collection of 2-amino-4,6-disubstituted-pyrimidine derivatives has been documented as potent and highly selective antagonists for the A1 adenosine receptor (A1AR).[10]

The antagonism of A1AR by related compounds suggests a potential mechanism of action involving the G-protein coupled receptor (GPCR) signaling cascade, which modulates the levels of cyclic adenosine monophosphate (cAMP). A generalized pathway is shown below.

Potential Signaling Pathway for Aminopyrimidine Scaffolds

[Click to download full resolution via product page](#)

Caption: A1AR signaling pathway targeted by related aminopyrimidines.[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4,6-bis(difluoromethoxy)pyrimidine Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. CAS # 86209-44-1, 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, 4,6-Bis(difluoromethoxy)-2-pyrimidinamine - chemBlink [chemblink.com]
- 3. 2-Amino-4,6-bis(difluoromethoxy)pyrimidine | 86209-44-1 [chemicalbook.com]
- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-4,6-bis(difluoromethoxy)pyrimidine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317642#2-amino-4-6-bis-difluoromethoxy-pyrimidine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com